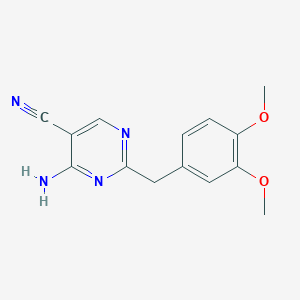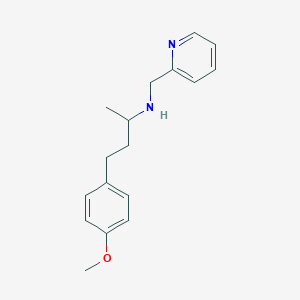
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as MNPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to inhibit the activity of various enzymes, including cyclin-dependent kinases, which play a role in cell cycle regulation. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been found to modulate the expression of various genes that are involved in apoptosis and cell proliferation. In addition, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and immunomodulatory effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In addition, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and good yields using the synthesis method described above. N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer agents. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide and to explore its potential applications in immunology and autoimmune diseases.
合成法
The synthesis of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves the reaction of 3-methoxyaniline, 3-nitro-1H-pyrazole-5-carboxylic acid, and thionyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide. This method has been reported to yield high purity and good yields of N-(3-methoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide.
特性
IUPAC Name |
N-(3-methoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-8-4-2-3-7(5-8)12-11(16)9-6-10(14-13-9)15(17)18/h2-6H,1H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARVKTGOMGXWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NNC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)